

In-Depth Technical Guide: N2-Methyl-4-nitro-1,2-benzenediamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N2-Methyl-4-nitro-1,2-benzenediamine

Cat. No.: B127362

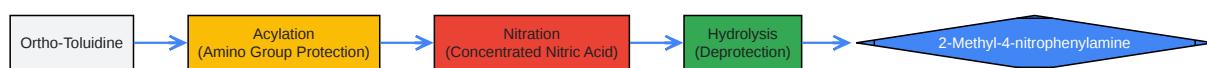
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of **N2-Methyl-4-nitro-1,2-benzenediamine**. It also explores the broader biological context of nitro-containing aromatic compounds in drug discovery and development, offering insights for researchers in this field.

Core Quantitative Data

A summary of the key quantitative data for **N2-Methyl-4-nitro-1,2-benzenediamine** is presented below for quick reference.


Property	Value	Reference
Molecular Weight	167.168 g/mol	[1]
Molecular Formula	C ₇ H ₉ N ₃ O ₂	[1]
CAS Number	95576-84-4	[2]
Appearance	Red to Dark Red to Brown powder/crystal	
Purity	>98.0% (by GC)	

Synthetic Approaches

While a specific, detailed, step-by-step synthesis protocol for **N2-Methyl-4-nitro-1,2-benzenediamine** is not readily available in the public domain, a general approach can be inferred from the synthesis of related compounds. The synthesis of 2-methyl-4-nitrophenylamine, an isomer, involves a multi-step process that can be adapted. This process includes the protection of an amino group, nitration, and subsequent deprotection.^[3]

A logical synthetic pathway for **N2-Methyl-4-nitro-1,2-benzenediamine** could involve the selective N-methylation of 4-nitro-1,2-phenylenediamine. The challenge in this approach lies in achieving selective methylation at the desired nitrogen atom.

Below is a conceptual workflow for the synthesis of a methylated nitrobenzenediamine derivative.

[Click to download full resolution via product page](#)

Caption: Conceptual synthesis workflow for a methylated nitroaniline.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Characterization of **N2-Methyl-4-nitro-1,2-benzenediamine** can be effectively performed using NMR spectroscopy. Based on a study of a series of nitrobenzene-1,2-diamines, the following experimental protocol is recommended.^[4]

Instrumentation:

- A Bruker DRX 400 spectrometer (9.4 Tesla) or equivalent, equipped with a 5-mm inverse detection H–X probe with a z-gradient coil.

Sample Preparation:

- Dissolve the sample in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopy:

- Frequency: 400.13 MHz
- Internal Reference: DMSO-d₆ (δ 2.49 ppm)

¹³C NMR Spectroscopy:

- Frequency: 100.62 MHz
- Internal Reference: DMSO-d₆ (δ 39.5 ppm)

¹⁵N NMR Spectroscopy:

- Frequency: 40.56 MHz
- External Reference: CH₃NO₂ (δ 0.00 ppm)
- Technique: 2D (¹H–¹⁵N) gs-HMQC. For the observation of nitro groups, an inverse gated ¹H decoupling technique with a 5-mm direct-detection probe may be necessary.

2D NMR Spectroscopy:

- Acquire and process (¹H–¹H) gs-COSY, (¹H–¹³C) gs-HMQC, and (¹H–¹³C) gs-HMBC spectra using standard software and in non-phase-sensitive mode.
- Utilize a 5% sine truncated shaped pulse gradient of 1 ms for gradient selection.

Biological Context and Drug Development Potential


Nitro-containing compounds are a significant class of molecules in medicinal chemistry, exhibiting a wide array of biological activities.^[5] The nitro group, being a strong electron-withdrawing moiety, can influence the molecule's interaction with biological targets and can be a pharmacophore or a group that enhances activity.^{[5][6]}

The biological activities associated with nitroaromatic compounds include:

- **Antimicrobial:** Many nitro-containing drugs, such as metronidazole and nitrofurantoin, are used to treat bacterial and parasitic infections.[\[5\]](#)
- **Anticancer:** The nitro group can be found in some anticancer agents. Its presence can lead to the generation of reactive oxygen species, causing cellular damage in cancer cells.[\[7\]](#)
- **Other Activities:** Various other biological effects, including antihypertensive and tranquilizing properties, have been reported for this class of compounds.[\[5\]](#)

While the specific biological activity and signaling pathways of **N2-Methyl-4-nitro-1,2-benzenediamine** have not been extensively studied, its structural similarity to other biologically active nitro-phenylenediamines suggests potential for further investigation. For instance, derivatives of 4-nitro-1,2-phenylenediamine have been synthesized and evaluated for their antimicrobial properties.[\[8\]](#) Furthermore, studies on methylated phenylenediamines have explored their in vitro cytotoxicity.[\[9\]](#)

The diagram below illustrates the general mechanism by which some nitro-containing anticancer drugs are thought to exert their effects.

[Click to download full resolution via product page](#)

Caption: General mechanism of action for some nitro-containing anticancer agents.

Given its structure, **N2-Methyl-4-nitro-1,2-benzenediamine** could serve as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Further research into its biological activity is warranted to explore its full potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cymitquimica.com [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro cytotoxicity of methylated phenylenediamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: N2-Methyl-4-nitro-1,2-benzenediamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b127362#n2-methyl-4-nitro-1-2-benzenediamine-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com